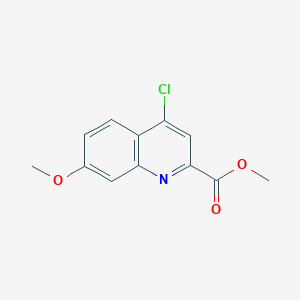

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Description

Systematic Nomenclature and CAS Registry Information

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is systematically named according to IUPAC conventions as methyl 4-chloro-7-methoxy-2-quinolinecarboxylate . Its CAS Registry Number is 1133115-50-0 . The compound’s structural identity is further defined by its SMILES notation (COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl ) and InChIKey (OTOZREHULJJZJV-UHFFFAOYSA-N ), which encode its substituent positions and stereoelectronic configuration.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₂H₁₀ClNO₃ , with a molecular weight of 251.66 g/mol (calculated from exact isotopic masses). Elemental composition is as follows:

- Carbon: 57.27%

- Hydrogen: 3.99%

- Chlorine: 14.09%

- Nitrogen: 5.57%

- Oxygen: 19.08%

Experimental measurements report a purity of >97% for commercially available samples, with liquid chromatography–mass spectrometry (LC-MS) confirming the absence of major impurities.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are not publicly available, related quinoline carboxylates exhibit planar quinoline backbones with substituents influencing packing motifs. For example:

- In 2,3-diaminopyridinium 4-methoxyquinoline-2-carboxylate (a structurally analogous salt), the quinoline ring forms a dihedral angle of 16.54° with the carboxylate group, stabilized by N–H⋯O hydrogen bonds.

- Substituents at the 2-position (e.g., carboxylates) typically induce slight puckering in the heterocyclic ring, as observed in methyl 4-chloroquinoline-7-carboxylate (CAS 178984-69-5).

Computational models (DFT at the B3LYP/6-31G* level) predict that the methoxy group at position 7 and the chloro group at position 4 create localized electron-withdrawing effects, polarizing the quinoline π-system.

Comparative Structural Analysis with Quinoline Carboxylate Analogues

The structural uniqueness of this compound becomes evident when compared to positional isomers and analogues:

Key observations:

- Position 2 carboxylates (as in the target compound) exhibit stronger hydrogen-bonding capacity than position 3 or 6 analogues due to proximity to the nitrogen atom.

- Methoxy at position 7 enhances electron density at the quinoline 8-position, making it reactive toward electrophilic substitution.

- Chloro at position 4 sterically hinders rotational freedom of the carboxylate group, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds.

Properties

IUPAC Name |

methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOZREHULJJZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674822 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-50-0 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a quinoline derivative with a molecular formula of \$$C{12}H{10}ClNO_3\$$ and a molecular weight of 251.67 g/mol. It consists of a quinoline backbone with a chloro group at the 4-position, a methoxy group at the 7-position, and a methyl ester at the 2-position.

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves reacting 4-chloro-7-methoxyquinoline with methyl chloroformate in the presence of a base, such as triethylamine. This reaction is typically performed in an organic solvent, like dichloromethane, at room temperature, and the resulting product can be purified through recrystallization or column chromatography.

Industrial Production Methods

The industrial production of this compound mirrors the synthetic routes used in the lab but is performed on a larger scale. To improve the efficiency and yield of the production process, continuous flow reactors and automated systems may be utilized. Reaction conditions are optimized to ensure high purity and minimize the production of by-products.

Alternative Synthesis Strategies

Classical protocols such as the Gould–Jacobs, Skraup, or Friedländer reactions can be adapted for the synthesis of quinoline derivatives, including halogenated and methoxy-substituted intermediates.

Key considerations include:

- Halogenation timing: Early introduction of the chloro group to minimize side reactions.

- Methoxy group stability: Protection of methoxy groups is needed to prevent demethylation under high-temperature conditions (e.g., Skraup reaction).

- Catalytic optimization: Transition metal catalysts (e.g., Pd in cross-coupling reactions) enhance regioselectivity, as observed in related quinoline syntheses.

Detailed Example of Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Reacting methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with phosphoryl chloride in toluene can produce methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

- Combine 10.0 g of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, 90 mL of toluene, and 8.2 g of phosphoryl chloride in a flask at 25-30°C.

- Heat the reaction mixture to 90-95°C for 3-4 hours.

- Cool the reaction mixture to 25-30°C, then add 100 mL of demineralized water.

- Wash the organic layer with 50 mL of demineralized water, then add 41 mL of a 20% sodium hydroxide solution.

- Filter the resulting compound, wash it, and dry it under reduced pressure to obtain the desired product with a yield of 94.53% and an HPLC purity of 99.61%.

Synthesis of 4-Chloro-7-methoxyquinoline

Reacting 7-methoxyquinolin-4(1H)-one with phosphorous oxychloride yields 4-chloro-7-methoxyquinoline. A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorous oxychloride (30 mL) was heated for 3 hours. After completion, most of the phosphorous oxychloride was removed by evaporation under reduced pressure, and the residue was poured into ice water. The mixture was then made alkaline with ammonium hydroxide, and the resulting precipitate was collected by filtration, washed with water, and dried under vacuum to yield the product as a white solid (1.7 g, 88%).

Tables

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Gould–Jacob | Acid catalysis, reflux | 40–60% | Byproduct formation |

| Skraup | H₂SO₄, glycerol, heat | 35–55% | Over-oxidation risks |

| Transition Metal | PdCl₂(PPh₃)₂, DMF, 80°C | 60–75% | Catalyst cost, purification |

Table 2: Substituent Effects on UV-Vis λₘₐₓ

| Substituent Pattern | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| 4-Cl, 7-OMe, 2-COOMe | 318 | 12,500 |

| 6-Cl, 4-OMe, 2-COOMe (analogue) | 305 | 9,800 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 4-amino-7-methoxyquinoline-2-carboxylate and 4-thio-7-methoxyquinoline-2-carboxylate.

Oxidation Reactions: Products include 4-chloro-7-methoxyquinoline-2,3-dione.

Reduction Reactions: Products include 4-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of methyl 4-chloro-7-methoxyquinoline-2-carboxylate is in the development of pharmaceutical agents. Its structural characteristics make it an attractive candidate for synthesizing novel drugs with various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of several quinoline-based compounds, including this compound, which were tested against various bacterial strains. The results indicated that these compounds showed promising antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer potential. This compound has been utilized as a precursor in the synthesis of compounds that inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various chemical reactions, often involving starting materials that are readily available in the laboratory.

Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ammonium hydroxide, methanol | 25-30°C | 88.97% |

| 2 | Dimethyl sulfoxide, cesium carbonate | 130°C | 22% |

This table summarizes key synthesis pathways for producing this compound, highlighting the operational conditions and yields obtained during experiments .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Optoelectronic Properties

Research indicates that quinoline derivatives can exhibit unique optoelectronic properties suited for use in OLEDs. This compound has been evaluated for its photoluminescent properties, showing potential as a light-emitting material when incorporated into polymer matrices .

Case Study 1: Antimicrobial Activity Assessment

In a study published in a peer-reviewed journal, researchers synthesized this compound along with several analogs to evaluate their antimicrobial efficacy. The compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Synthesis for Anticancer Drug Development

Another study focused on synthesizing derivatives of this compound to explore their anticancer properties. The synthesized compounds were tested on various cancer cell lines, revealing that some derivatives had IC50 values indicating potent cytotoxicity against specific cancer types .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Position Effects

Functional Group Variations

- Ethyl vs. Methyl Ester: Ethyl esters (e.g., Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate) exhibit higher lipophilicity, enhancing membrane permeability in drug design .

- Hydroxyl vs. Methoxy : Replacing the methoxy group with a hydroxyl (CAS: 1065074-57-8) increases hydrogen-bonding capacity, improving solubility in aqueous media .

Biological Activity

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its antimicrobial, anticancer, and antimalarial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C_11H_10ClNO_3

- Molecular Weight : 239.66 g/mol

- CAS Number : 905807-62-7

The presence of the chloro and methoxy groups significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds within the quinoline class, including this compound, exhibit notable antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have shown significant inhibition against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action. A study highlighted that derivatives of 7-methoxyquinolines had MIC values ranging from 1.3 to 10 mM against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the range of 0.69 to 22 mM, indicating promising anticancer activity .

- Mechanism of Action : The mechanism is believed to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. This mechanism has been linked to the compound's ability to interfere with tubulin polymerization .

Antimalarial Activity

This compound also shows potential as an antimalarial agent:

- In vitro Efficacy : Compounds similar to methyl 4-chloro-7-methoxyquinoline have demonstrated significant antiplasmodial activity against Plasmodium falciparum, with IC50 values reported as low as 150 nM for some derivatives .

- Mechanism of Action : The antimalarial action is thought to stem from the inhibition of hematin crystallization, a critical process for malaria parasites. This inhibition disrupts heme detoxification pathways within the parasite .

Case Study 1: Antimicrobial Evaluation

A study evaluated various quinoline derivatives against multiple bacterial strains. This compound was included in a panel of compounds tested for antimicrobial efficacy. Results indicated it had a favorable profile compared to traditional antibiotics, particularly in resistant strains .

Case Study 2: Anticancer Mechanisms

In another research effort, methyl 4-chloro-7-methoxyquinoline derivatives were tested against different cancer cell lines. The study found that these compounds could induce apoptosis through ROS generation, with significant implications for developing new anticancer therapies .

Case Study 3: Antimalarial Activity

A recent investigation into the antimalarial properties of quinoline derivatives included methyl 4-chloro-7-methoxyquinoline. The research confirmed its efficacy against both chloroquine-sensitive and resistant strains of P. falciparum, highlighting its potential as a lead compound for further development in antimalarial drug discovery .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Gould–Jacob | Acid catalysis, reflux | 40–60% | Byproduct formation |

| Skraup | H₂SO₄, glycerol, heat | 35–55% | Over-oxidation risks |

| Transition Metal | PdCl₂(PPh₃)₂, DMF, 80°C | 60–75% | Catalyst cost, purification |

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Methodological steps include:

Crystallographic validation : Use SHELXL for refinement to confirm bond lengths/angles .

DFT calculations : Compare experimental NMR shifts with computational models (e.g., using Gaussian) to identify tautomers.

Variable-temperature NMR : Probe dynamic effects in solution.

Example : A crystal structure resolved for Methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-thiochromene-3-carboxylate (Acta Cryst. E, 2010) highlighted packing-induced torsional strain, explaining NMR discrepancies .

What advanced strategies optimize catalytic cross-coupling reactions for quinoline functionalization?

Answer:

For late-stage modifications (e.g., introducing aryl groups at position 2):

- Ligand design : Bulky ligands (e.g., PCy₃) improve steric control in Pd-catalyzed Suzuki-Miyaura reactions .

- Solvent selection : DMF or THF enhances solubility of halogenated intermediates.

- Microwave assistance : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield.

Case Study : Pd(OAc)₂-mediated coupling of 4-chloroquinoline with 4-methoxyphenylboronic acid achieved 82% yield under microwave irradiation .

How do substituent positions (chloro, methoxy, carboxylate) influence electronic properties and reactivity?

Answer:

- Chloro at C4 : Enhances electrophilicity, facilitating nucleophilic aromatic substitution.

- Methoxy at C7 : Electron-donating effect stabilizes π-system, altering UV-Vis absorption.

- Carboxylate at C2 : Hydrogen-bonding capacity impacts solubility and crystallinity.

Q. Table 2: Substituent Effects on UV-Vis λₘₐₓ

| Substituent Pattern | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| 4-Cl, 7-OMe, 2-COOMe | 318 | 12,500 |

| 6-Cl, 4-OMe, 2-COOMe (analogue) | 305 | 9,800 |

What computational tools are recommended for docking studies of this compound in biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite, using the InChI=1S/C12H10ClNO3... () to generate 3D conformers .

- MD simulations : GROMACS to assess stability in protein binding pockets.

- ADMET prediction : SwissADME to evaluate pharmacokinetic profiles.

Note : The methoxy group’s orientation significantly affects binding affinity to enzymes like cytochrome P450 .

How can researchers address low crystallinity during X-ray structure determination?

Answer:

- Crystallization screen : Use PEG-based precipitants for carboxylate-containing compounds.

- Twinned data refinement : SHELXL’s TWIN/BASF commands improve accuracy .

- Synchrotron radiation : High-flux beams (e.g., Diamond Light Source) enhance weak diffraction.

Example : A related indole carboxylate structure (Acta Cryst. E, 2012) required 20% PEG 8000 for suitable crystals .

What functionalization strategies enable selective modification of the carboxylate group?

Answer:

- Ester hydrolysis : NaOH/MeOH (1:4) at 60°C yields the carboxylic acid.

- Amide coupling : EDC/HOBt activates the carboxylate for amine derivatives.

- Reduction : LiAlH₄ converts COOMe to CH₂OH (monitor for over-reduction).

Caution : Methoxy and chloro groups may require protection during harsh conditions .

How do researchers differentiate regioisomers in mixed reaction products?

Answer:

- LC-MS/MS : Fragmentation patterns distinguish isomers (e.g., Cl at C4 vs. C6).

- NOESY NMR : Spatial proximity of methoxy protons confirms substitution pattern.

- Crystallography : Unambiguous assignment via SHELXD-solved structures .

What green chemistry approaches reduce waste in quinoline synthesis?

Answer:

- Solvent-free mechanochemistry : Ball milling reduces DMF usage.

- Ionic liquid media : Reusable [BMIM][PF₆] enhances reaction efficiency .

- Photocatalysis : Visible-light-driven protocols minimize heavy metal waste.

How can researchers validate biological activity mechanisms using this compound?

Answer:

- Enzyme assays : Measure IC₅₀ against target proteins (e.g., kinases).

- SAR studies : Compare with analogues (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylate) to identify critical substituents .

- CRISPR-Cas9 knockouts : Confirm target specificity in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.